molecular formula C17H20O5 B1665842 Avicenol A CAS No. 265321-76-4

Avicenol A

Cat. No. B1665842
M. Wt: 304.34 g/mol
InChI Key: ZIFQTGAHILVMCO-LRDDRELGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Avicenol A is a cancer chemopreventive agent.

Scientific Research Applications

1. Antiproliferative and Cytotoxic Activities

  • Avicenol A, isolated from the twigs of Avicennia marina, a marine mangrove plant, has demonstrated potential antiproliferative and cytotoxic activities. This compound is one of several naphthoquinone derivatives identified and shows promise in bioactive compound research (Han et al., 2007).

2. Chemical Constituents of Avicennia Alba

  • Research on Avicennia alba, a related species, has led to the isolation and structural elucidation of new naphthoquinones and their analogues, including avicenol-A. These findings contribute to the understanding of the chemical diversity in mangrove plants (Ito et al., 2000).

3. Cancer Chemopreventive Activity

  • Studies on naphthoquinones from Avicennia plants have highlighted their potential as cancer chemopreventive agents. Avicenol-A, among others, exhibited significant inhibitory effects on mouse skin tumor promotion, suggesting its value in cancer prevention research (Itoigawa et al., 2001).

4. Anti-Trypanosomal Activity

  • Avicenol A, along with other compounds isolated from the mangrove plant Avicennia lanata, has shown significant anti-trypanosomal activity. This research indicates the potential of Avicenol A in developing treatments against Trypanosoma brucei brucei, a causative agent of African sleeping sickness (Mazlan et al., 2020).

properties

CAS RN

265321-76-4

Product Name

Avicenol A

Molecular Formula

C17H20O5

Molecular Weight

304.34 g/mol

IUPAC Name

(2S,3S)-2-(2-hydroxypropan-2-yl)-4,9-dimethoxy-2,3-dihydrobenzo[f][1]benzofuran-3-ol

InChI

InChI=1S/C17H20O5/c1-17(2,19)16-12(18)11-13(20-3)9-7-5-6-8-10(9)14(21-4)15(11)22-16/h5-8,12,16,18-19H,1-4H3/t12-,16-/m0/s1

InChI Key

ZIFQTGAHILVMCO-LRDDRELGSA-N

Isomeric SMILES

CC(C)([C@@H]1[C@H](C2=C(C3=CC=CC=C3C(=C2O1)OC)OC)O)O

SMILES

CC(C)(C1C(C2=C(C3=CC=CC=C3C(=C2O1)OC)OC)O)O

Canonical SMILES

CC(C)(C1C(C2=C(C3=CC=CC=C3C(=C2O1)OC)OC)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Avicenol A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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